N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide
Description
N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11(13-5-7-14(8-6-13)22(4,19)20)17(3)16(18)15-9-10-21-12(15)2/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHLVQXRDLMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C(C)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-carboxamide core. The process may include:
Furan-3-carboxamide Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The carboxamide group can be converted to an ester using reagents like thionyl chloride followed by an alcohol.
Introduction of the Methylsulfonyl Group: This step involves the reaction of the phenyl ring with methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves the coupling of the methylsulfonylphenyl group with the furan-3-carboxamide core using appropriate coupling reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring cost-effectiveness, and maintaining product purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furan-2-one derivative.
Reduction: The compound can be reduced to remove the double bond in the furan ring.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-one derivatives.
Reduction: Saturated furan derivatives.
Substitution: Substituted methylsulfonylphenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential antimicrobial or anti-inflammatory properties.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific diseases.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Furan-3-carboxamide derivatives: These compounds share the furan-3-carboxamide core but differ in their substituents.
Methylsulfonylphenyl derivatives: These compounds contain the methylsulfonylphenyl group but have different core structures.
Uniqueness: N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
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